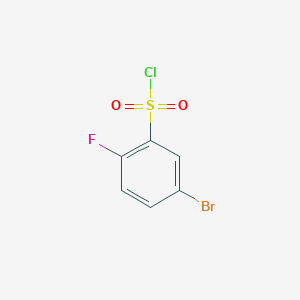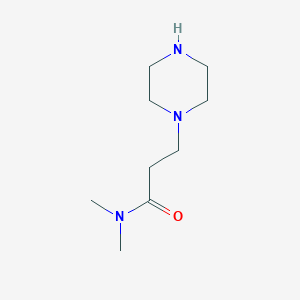![molecular formula C12H18FN3O B1518125 2-[4-(4-Amino-2-fluorofenil)-1-piperazinil]-1-etanol CAS No. 1155522-89-6](/img/structure/B1518125.png)
2-[4-(4-Amino-2-fluorofenil)-1-piperazinil]-1-etanol
Descripción general
Descripción
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C12H18FN3O and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Investigación Anticancerígena
Este compuesto muestra promesa en el campo de la investigación anticancerígena. Puede servir como precursor o un fragmento en la síntesis de nuevos fármacos con posibles propiedades anticancerígenas . La presencia del grupo amino y el anillo fluorofenilo podría interactuar con objetivos biológicos que desempeñan un papel en la proliferación de células cancerosas.
Bioquímica: Inhibición Enzimática
En bioquímica, el compuesto podría utilizarse para estudiar los mecanismos de inhibición enzimática. Su estructura sugiere que podría unirse a sitios activos o sitios alostéricos en las enzimas, inhibiendo potencialmente su actividad, lo que es una propiedad valiosa en el desarrollo de nuevas herramientas bioquímicas .
Farmacología: Modulación de Neurotransmisores
El anillo de piperazina en el compuesto es conocido por su capacidad de interactuar con los receptores de neurotransmisores. Por lo tanto, podría aplicarse en estudios farmacológicos centrados en la modulación de los sistemas de neurotransmisores, lo que es crucial para desarrollar tratamientos para trastornos neurológicos .
Neurociencia: Agentes Neuroprotectores
Dada su posible interacción con los receptores neurales, este compuesto podría investigarse como un agente neuroprotector. Podría ayudar a comprender la protección de la integridad neuronal contra enfermedades neurodegenerativas o lesiones cerebrales.
Ciencia de los Materiales: Materiales Inteligentes
La estructura molecular del compuesto, que incluye un grupo fluorofenilo, podría explorarse en la creación de materiales inteligentes. Estos materiales podrían tener aplicaciones en la creación de sistemas sensibles que cambian las propiedades en presencia de estímulos específicos .
Química Analítica: Estudios Cromatográficos
Por último, en química analítica, el compuesto podría utilizarse como un estándar o un reactivo en estudios cromatográficos para ayudar a identificar o cuantificar moléculas biológicas. Su estructura única podría proporcionar interacciones específicas en las columnas cromatográficas, ayudando a la separación de mezclas complejas .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The presence of the amino and fluorophenyl groups may contribute to its binding affinity and specificity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), particularly HDAC3, exhibiting inhibitory activity . The interaction with HDACs suggests that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may influence gene expression by altering the acetylation status of histones and other proteins. Additionally, this compound may interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical relevance.
Cellular Effects
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDAC3 can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may affect cellular metabolism by interacting with enzymes that regulate metabolic pathways, thereby altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with HDAC3 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity . This inhibition results in increased acetylation of histones and other proteins, which can alter chromatin structure and gene expression. Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have indicated that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may exhibit toxic effects, including alterations in liver and kidney function, as well as adverse effects on the central nervous system . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and excretion.
Transport and Distribution
The transport and distribution of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may localize in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its functional specificity.
Propiedades
IUPAC Name |
2-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVNCOLAFISFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



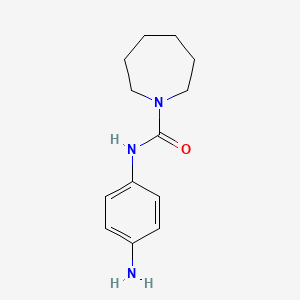
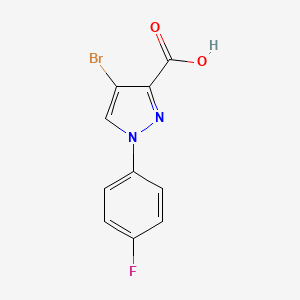
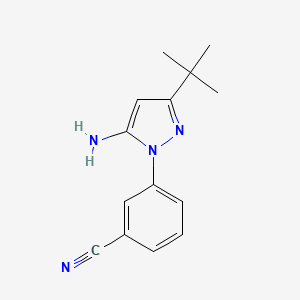
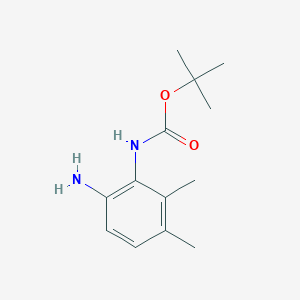
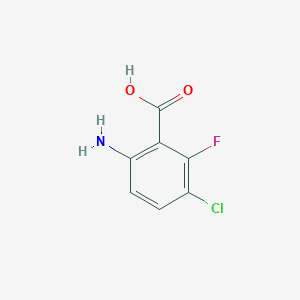
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
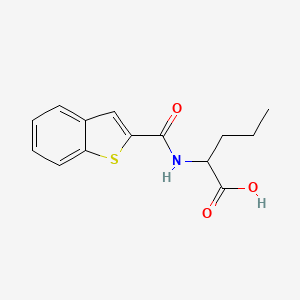

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)
